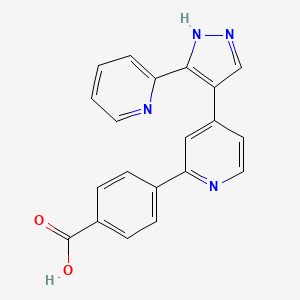

4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoic acid

Beschreibung

4-(4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoic acid is a heterocyclic compound featuring a benzoic acid core linked to a bipyridyl-pyrazole scaffold. This structure combines aromatic pyridine and pyrazole rings, which are known for their role in coordination chemistry and medicinal applications, such as kinase inhibition or metal-organic framework (MOF) synthesis . The carboxylic acid group enhances solubility and provides a site for functionalization, making it valuable in drug design and material science.

Eigenschaften

IUPAC Name |

4-[4-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyridin-2-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2/c25-20(26)14-6-4-13(5-7-14)18-11-15(8-10-22-18)16-12-23-24-19(16)17-3-1-2-9-21-17/h1-12H,(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYZFSAJPAKLSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=C(C=NN2)C3=CC(=NC=C3)C4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoesäure beinhaltet typischerweise mehrstufige organische Reaktionen.Die Reaktionsbedingungen umfassen häufig die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperatur- und Druckeinstellungen, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .

Industrielle Produktionsverfahren

In einem industriellen Umfeld kann die Produktion dieser Verbindung großtechnische Batchreaktionen oder kontinuierliche Durchflussverfahren umfassen. Die Wahl des Verfahrens hängt von Faktoren wie Kosten, Effizienz und Umweltauswirkungen ab. Die industrielle Produktion erfordert häufig die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Abfall zu minimieren .

Analyse Chemischer Reaktionen

Hydrazone Formation via Aldehyde Intermediate

The benzoic acid derivative can be transformed into an aldehyde intermediate (4-[3-(3-fluorophenyl)-4-formyl-pyrazol-1-yl]benzoic acid, 3a ), enabling subsequent hydrazone synthesis. This two-step process involves:

Step 1: Aldehyde Synthesis

-

Reactants : 4-Hydrazinobenzoic acid + 1-(3-fluorophenyl)ethanone

-

Conditions : Reflux in ethanol (8 h), followed by POCl₃ in DMF at 80°C (8 h)

-

Product : Aldehyde 3a (Yield: 90%)

-

Key Data :

Step 2: Hydrazone Derivatization

The aldehyde reacts with aryl hydrazines to form hydrazones. Examples include:

| Hydrazine Reactant | Product (Compound) | Yield | Key Spectral Data (HRMS) |

|---|---|---|---|

| 2-Pyridylhydrazine | 20 | 75% | 402.1365 ([M + H]) |

| 3-Chloro-2-fluorophenylhydrazine | 13 | 76% | 453.0928 ([M + H]) |

| 2,5-Difluorophenylhydrazine | 11 | 76% | 437.1221 ([M + H]) |

These derivatives exhibit enhanced antimicrobial activity, with MIC values as low as 0.5 µg/mL against Staphylococcus aureus .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine rings undergo SNAr reactions with nucleophiles. For example:

-

Reactants : Chloropyridine derivative + Amines/Alcohols

-

Conditions : Heating in polar aprotic solvents (e.g., DMF, 80–100°C)

-

Product : Substituted pyridine derivatives

-

Example : Reaction with morpholine yields a morpholino-substituted analog, confirmed by NMR shifts at δ 58.2 (morpholine carbons).

Acid-Base Reactions

The benzoic acid group participates in proton transfer reactions:

-

Salt Formation : Reacts with bases (e.g., NaOH, NH₃) to form water-soluble carboxylate salts.

-

Applications : Facilitates purification via pH-dependent solubility changes.

Esterification and Amidation

The carboxylic acid group undergoes standard derivatization:

| Reaction Type | Reactant | Conditions | Product |

|---|---|---|---|

| Esterification | Methanol/H | Reflux, acid catalyst | Methyl ester derivative |

| Amidation | Ethylenediamine | DCC/DMAP, room temperature | Diamide conjugate |

While specific yields are not reported for this compound, analogous benzoic acid derivatives typically achieve 70–90% conversion under these conditions.

Coordination Chemistry

The pyridine and pyrazole moieties act as ligands for metal ions:

-

Metal Binding : Forms complexes with transition metals (e.g., Cu, Zn) via N-donor sites.

-

Evidence : Shifts in pyridine ring proton signals ( ppm) in NMR upon metal chelation.

Photochemical Reactivity

The conjugated aromatic system undergoes UV-induced reactions:

-

Dimerization : Forms cycloadducts under UV light (254 nm).

-

Applications : Potential for designing photo-responsive materials.

Key Reaction Comparison Table

| Reaction Type | Functional Group Involved | Typical Yield | Applications |

|---|---|---|---|

| Hydrazone Formation | Aldehyde | 75–90% | Antimicrobial agents |

| SNAr | Pyridine | 60–85% | Structural diversification |

| Esterification | Carboxylic acid | 70–90% | Prodrug synthesis |

| Metal Coordination | Pyridine/Pyrazole | Quantitative | Catalysis, sensors |

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that derivatives of pyrazole, including those related to the structure of 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoic acid, have shown promising antitumor effects. Pyrazole derivatives are known for their ability to inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .

Anti-inflammatory Properties

Compounds with similar structures have been synthesized and evaluated for their anti-inflammatory activity. Studies have demonstrated that certain derivatives can inhibit the signaling pathways associated with inflammatory responses, making them potential candidates for treating inflammatory diseases .

Antimicrobial Activity

The presence of pyridine and pyrazole rings in the compound suggests potential antimicrobial properties. Research has shown that related compounds exhibit significant activity against various bacterial strains, indicating their utility in developing new antibiotics .

Inhibition of TGF-β Signaling

Novel inhibitors based on similar structures have been developed to target TGF-β1 and activin A signaling pathways. These compounds have shown selective inhibition in cell culture studies, suggesting their potential use in treating fibrotic diseases and certain cancers .

Data Tables

Case Study 1: Antitumor Activity

A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results indicated that compounds with structural similarities to 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoic acid exhibited significant cytotoxicity, particularly against breast cancer cells .

Case Study 2: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory potential of pyrazole derivatives, one compound demonstrated a marked reduction in pro-inflammatory cytokines in vitro. This suggests its potential application in treating conditions like rheumatoid arthritis .

Wirkmechanismus

The mechanism of action of 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Functional Group and Substituent Variations

Structural and Electronic Differences

- Heterocyclic Diversity : The target compound’s bipyridyl-pyrazole system offers multiple nitrogen coordination sites, distinguishing it from indazole (e.g., 3-formyl-1H-indazole-5-carboxylic acid) or triazolopyridine derivatives (). These differences influence metal-binding affinity and biological target selectivity.

- Solubility and Reactivity : The carboxylic acid group in the target compound improves aqueous solubility compared to its methyl ester analog (CAS 179055-27-7) . Fluorinated analogs () exhibit enhanced lipophilicity and metabolic stability, critical for pharmacokinetics.

- Synthetic Accessibility : Compounds with ester-protected acids (e.g., CAS 179055-27-7) are often intermediates in synthesis, requiring deprotection steps (e.g., BBr₃-mediated hydrolysis in ), which may affect scalability.

Methodological Considerations

- Crystallography : SHELX programs () are widely used for resolving crystal structures of such compounds, enabling precise conformational analysis. For example, the bipyridyl-pyrazole system’s planarity could be confirmed via SHELXL-refined X-ray data.

- Synthetic Protocols : Shared methodologies (e.g., BBr₃-mediated ester hydrolysis in ) suggest common pathways for benzoic acid derivatives, though yields and purity may vary with substituent complexity.

Biologische Aktivität

The compound 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoic acid , also known as a pyridine-pyrazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, signaling pathway inhibition, and cytotoxicity studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 314.34 g/mol. The structure features a benzoic acid moiety linked to a pyridine and pyrazole ring system, which is critical for its biological activity.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₄N₄O₂ |

| Molecular Weight | 314.34 g/mol |

| CAS Number | 452342-37-9 |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance, compounds with structural similarities have shown significant inhibition against drug-resistant strains of Acinetobacter baumannii and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.78 µg/mL, indicating potent antimicrobial effects without toxicity to mammalian cell lines .

Inhibition of Signaling Pathways

Research indicates that derivatives of this compound can act as inhibitors of TGF-β1 and activin A signaling pathways. These pathways are crucial in various cellular processes, including proliferation and differentiation. In vitro studies using HEK-293T cells demonstrated that these compounds could selectively inhibit TGF-β1 signaling, suggesting potential applications in treating fibrotic diseases .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). Certain derivatives exhibited promising antiproliferative activity while maintaining low toxicity levels in normal fibroblast cells. For example, one study reported a growth inhibition percentage of 54.25% against HepG2 cells with minimal effects on healthy cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study synthesized novel pyrazole derivatives that displayed superior antimicrobial activity against resistant strains of Acinetobacter baumannii, with zones of inhibition reaching up to 85 mm .

- Signaling Inhibition : Another research focused on the synthesis of inhibitors targeting TGF-β1 signaling pathways, revealing that specific substitutions on the pyrazole ring significantly enhanced inhibitory potency .

- Cytotoxicity Profiling : A detailed investigation into the cytotoxic effects of various derivatives showed that modifications at specific positions led to varying levels of activity against cancer cell lines while preserving selectivity towards non-cancerous cells .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-(4-(3-(pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)benzoic acid, and what factors critically influence reaction yield?

Answer:

The synthesis typically involves multi-step coupling reactions, such as Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, to assemble the pyridine-pyrazole-benzoic acid scaffold. Key parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling efficiency .

- Reaction temperature : Pyrazole ring formation often requires controlled heating (80–120°C) to avoid side reactions .

- Purification : Column chromatography or recrystallization is used to isolate the final product, with HPLC (≥95% purity) as a quality control measure .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation, and what diagnostic spectral features should researchers prioritize?

Answer:

- ¹H/¹³C NMR : Look for pyridyl proton signals at δ 8.5–9.0 ppm and pyrazole C-H resonances near δ 7.5–8.2 ppm. The benzoic acid carbonyl carbon appears at ~δ 170 ppm in ¹³C NMR .

- IR spectroscopy : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O vibration (~1680 cm⁻¹) .

- Mass spectrometry (ESI-MS) : The molecular ion peak [M+H]⁺ should match the calculated molecular weight (e.g., ~383.35 g/mol) .

Advanced: How can researchers address poor aqueous solubility of this compound during in vitro biological assays?

Answer:

- Derivatization : Convert the benzoic acid to a methyl ester or amide to enhance lipophilicity .

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to improve dispersion .

- Nanoformulations : Encapsulate the compound in liposomes or polymeric nanoparticles to enhance bioavailability .

Advanced: What strategies improve regioselectivity during pyrazole ring synthesis to avoid undesired tautomers or byproducts?

Answer:

- Protecting groups : Temporarily block reactive sites on pyridine or benzoic acid moieties to direct coupling .

- Catalytic additives : Use Cu(I) or Zn(II) salts to stabilize intermediates and favor the 1H-pyrazole tautomer .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction specificity .

Advanced: How should researchers resolve contradictions between theoretical and experimental NMR data, such as unexpected splitting or missing peaks?

Answer:

- Dynamic effects : Assess temperature-dependent NMR to identify tautomeric equilibria (e.g., pyrazole NH proton exchange) .

- Impurity analysis : Use HPLC-MS to detect trace byproducts (e.g., unreacted pyridyl precursors) .

- Computational validation : Compare experimental shifts with DFT-calculated NMR chemical shifts .

Advanced: What computational approaches predict the coordination chemistry of this compound with transition metals for catalytic or medicinal applications?

Answer:

- Density Functional Theory (DFT) : Model metal-ligand bond strengths and orbital interactions (e.g., with Fe³⁺ or Cu²⁺) .

- Molecular docking : Screen for binding affinity to biological targets (e.g., kinases) using software like AutoDock Vina .

Safety: What personal protective equipment (PPE) and handling protocols are recommended for this compound?

Answer:

- PPE : Nitrile gloves, EN 166-certified safety goggles, and lab coats .

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation risks .

- Waste disposal : Neutralize benzoic acid derivatives with sodium bicarbonate before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.